
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an aminomethyl group attached to a phenyl ring, and a pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the aminomethyl group: This step involves the functionalization of the phenyl ring with an aminomethyl group, which can be done through a Mannich reaction using formaldehyde and a secondary amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or amides, while substitution reactions on the phenyl ring can introduce various functional groups.
Applications De Recherche Scientifique
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Methyl 1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1-(3-(aminomethyl)phenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability compared to similar compounds.
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
ethyl 1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14/h3-8H,2,9,14H2,1H3 |
Clé InChI |
QRUPEDJTMSBBPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


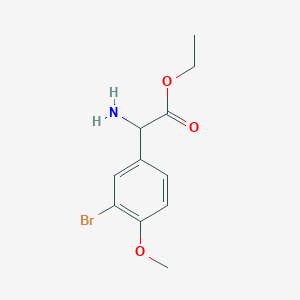
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
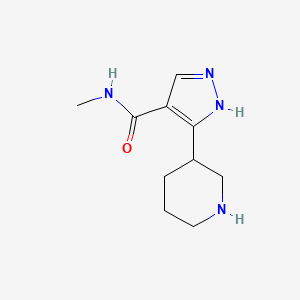
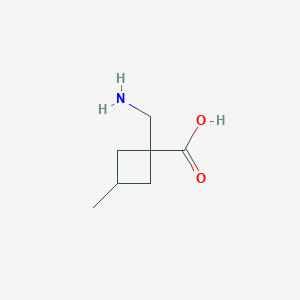
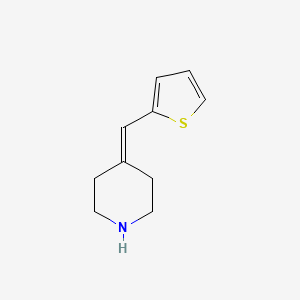
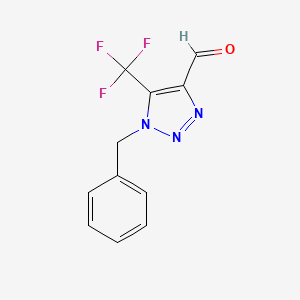
![1-[(3,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B15271892.png)


![2,2-Difluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B15271917.png)

